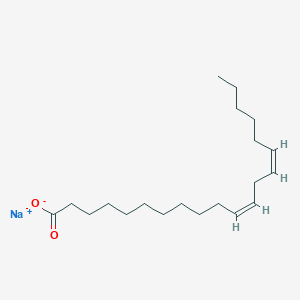

Sodium (11Z,14Z)-icosa-11,14-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (11Z,14Z)-icosa-11,14-dienoate is a sodium salt of an unsaturated fatty acid This compound is characterized by the presence of two cis double bonds located at the 11th and 14th positions of the icosa (20-carbon) chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (11Z,14Z)-icosa-11,14-dienoate typically involves the esterification of eicosadienoic acid followed by saponification to yield the sodium salt. The reaction conditions often include the use of a strong base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the conversion of the ester to the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and saponification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Ion-exchange resins or solutions of other metal salts can be used for cation exchange.

Major Products Formed:

Oxidation: Hydroperoxides, alcohols, and ketones.

Reduction: Saturated fatty acids.

Substitution: Salts with different cations.

Scientific Research Applications

Sodium (11Z,14Z)-icosa-11,14-dienoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.

Biology: Studied for its role in cellular signaling and membrane dynamics.

Medicine: Investigated for its potential anti-inflammatory and lipid-lowering effects.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. It may also interact with specific receptors and enzymes, affecting metabolic pathways and inflammatory responses.

Comparison with Similar Compounds

Arachidonic Acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid): A polyunsaturated fatty acid with four cis double bonds, known for its role in inflammation and cell signaling.

Linoleic Acid (9Z,12Z-octadecadienoic acid): An essential fatty acid with two cis double bonds, important for maintaining cell membrane integrity.

Uniqueness: Sodium (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific double bond positions and its sodium salt form, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial.

Biological Activity

Sodium (11Z,14Z)-icosa-11,14-dienoate, also known as eicosadienoic acid or dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid with significant biological implications. This compound is characterized by its unique double bond configuration at the 11th and 14th positions, which influences its metabolic pathways and biological activities.

- Molecular Formula : C20H36O2

- Molecular Weight : 308.50 g/mol

- CAS Number : 5598-38-9

Biological Activities

This compound exhibits a range of biological activities, primarily through its role as a precursor in the synthesis of various eicosanoids. These eicosanoids are signaling molecules that play critical roles in inflammation, immunity, and cellular communication.

1. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. It is involved in the production of anti-inflammatory mediators that can inhibit pro-inflammatory cytokines and leukotrienes. For instance:

- Inhibition of Leukotriene B4 : Eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 to neutrophil membranes, which may contribute to its anti-inflammatory effects .

- Macrophage Responsiveness : The compound alters macrophage responsiveness to inflammatory stimuli, suggesting a potential role in managing chronic inflammatory conditions .

2. Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. The compound's fatty acid structure allows it to integrate into microbial membranes, potentially disrupting their integrity and function.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Eicosanoid Synthesis : As a precursor to arachidonic acid and other eicosanoids, it plays a vital role in the inflammatory response .

- Cell Membrane Interaction : Its incorporation into cell membranes alters membrane fluidity and can affect signaling pathways associated with inflammation and immune responses .

Case Study 1: Eicosadienoic Acid in Inflammatory Disorders

A study conducted on patients with rheumatoid arthritis demonstrated that supplementation with eicosadienoic acid led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The findings suggest that this compound may be beneficial in managing inflammatory disorders by modulating immune responses .

Case Study 2: Role in Metabolism

In another study focusing on metabolic disorders, this compound was shown to influence lipid metabolism positively. It was found to enhance insulin sensitivity in diabetic models by promoting the uptake of fatty acids into cells and reducing systemic inflammation .

Comparative Analysis

The biological activity of this compound can be compared with other unsaturated fatty acids:

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory |

| Arachidonic Acid | Structure | Pro-inflammatory |

| Omega-3 Fatty Acids | Structure | Anti-inflammatory |

Properties

Molecular Formula |

C20H35NaO2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

sodium;(11Z,14Z)-icosa-11,14-dienoate |

InChI |

InChI=1S/C20H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-; |

InChI Key |

IVNGKEHLXADBSB-NBTZWHCOSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.